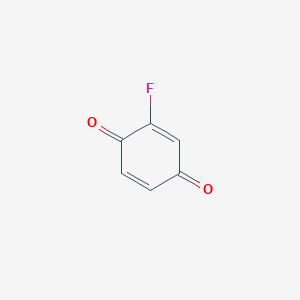

7-Methoxyquinolin-2-amine

説明

7-Methoxyquinolin-2-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol. It is a derivative of quinoline, a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .

Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones have been developed .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-2-amine can be analyzed using mass spectrometry-based techniques . These techniques manipulate the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Chemical Reactions Analysis

The chemical reactions involving 7-Methoxyquinolin-2-amine can be analyzed using various methods. For example, transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyquinolin-2-amine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Antitumor Activity

- Novel functionalized mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines demonstrated attractive in vitro cytotoxicity and cytostatic effects on various human cancer cells like leukemia (HL-60), neuroblastoma (SH-SY5Y), hepatoma (HepG2), and breast cancer (MCF-7) (Károlyi et al., 2012).

Tubulin Polymerization Inhibition

- Some compounds containing 5-amino-6-methoxyquinoline exhibited substantial antiproliferative activity and inhibited tubulin polymerization, similar to combretastatin A-4, suggesting potential use in cancer therapy (Lee et al., 2011).

Antiplasmodial Activity

- Compounds derived from 6-methoxyquinolin-8-amine showed good activity and promising selectivity against Plasmodium falciparum NF54, the parasite responsible for malaria (Hochegger et al., 2021).

Antidepressant Effect

- 1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a derivative, has shown antidepressant-like effects in animal models, involving modulation of neurotransmitter levels and signaling pathways (Dhir & Kulkarni, 2011).

Fluorescent Zinc Sensors

- Derivatives like N,N-bis(7-methoxy-1-isoquinolylmethyl)-2-pyridylmethylamine have been used in developing fluorescent ligands for Zn²⁺, showing potential for use in fluorescence microscopy in living cells (Mikata et al., 2014).

Alzheimer's Disease Therapy

- Tetrahydropyranodiquinolin-8-amines, including 7-(3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amine, were identified as non-hepatotoxic compounds with moderate antioxidant activity and inhibition of acetylcholinesterase, indicating potential for Alzheimer's disease therapy (Dgachi et al., 2017).

Cell Physiology Studies

- Tertiary amines linked to photoremovable protecting groups were developed for studying cell physiology. This includes the activation of gene editing tools like CRISPR-Cas9, indicating potential use in biomedical research (Asad et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, methylamine, indicates that it is an extremely flammable gas and may cause skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to avoid breathing dust, fume, gas, mist, vapors, or spray .

将来の方向性

特性

IUPAC Name |

7-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWUMGAQTSRPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555324 | |

| Record name | 7-Methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinolin-2-amine | |

CAS RN |

49609-16-7 | |

| Record name | 7-Methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)

![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)

![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)